
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as CMOB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves its ability to bind to specific receptors in the body, leading to a cascade of biochemical and physiological effects. For example, N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been found to activate the CB1 receptor, leading to a decrease in pain sensation and an increase in appetite. It has also been shown to activate the CB2 receptor, leading to a decrease in inflammation.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been found to have various biochemical and physiological effects in the body, including its ability to modulate pain sensation, appetite, and inflammation. Studies have also shown that N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can interact with other receptors in the body, such as the TRPV1 receptor, which is involved in pain sensation and thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its ability to selectively target specific receptors in the body, which can help researchers better understand the mechanisms underlying various physiological processes. However, one limitation of using N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, including its potential use as a therapeutic agent for various medical conditions. For example, N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been found to have potential applications in the treatment of pain, inflammation, and metabolic disorders. Further research is needed to fully understand the potential benefits and limitations of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in these contexts. Additionally, future research could focus on developing more selective and potent derivatives of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting product is then treated with an amine such as methylamine to form the final compound N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can interact with specific receptors in the body, such as the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and inflammation.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-22-15-8-2-12(3-9-15)16(20)10-11-17(21)19-14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKGWRGQIFFBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
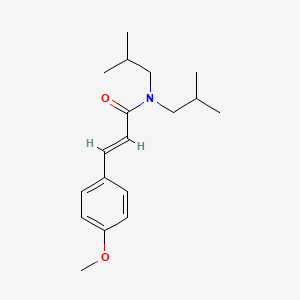
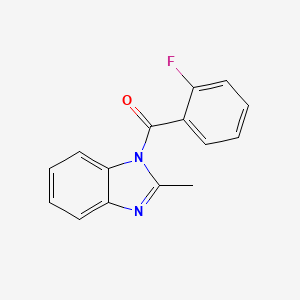
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
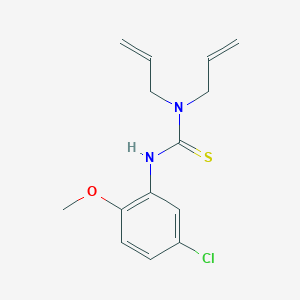
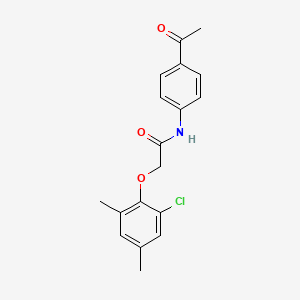

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
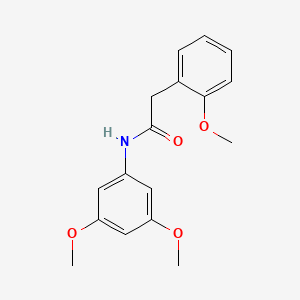
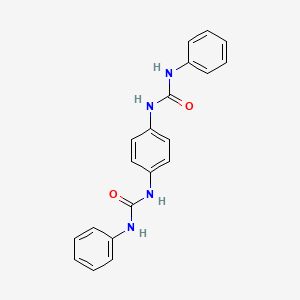
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
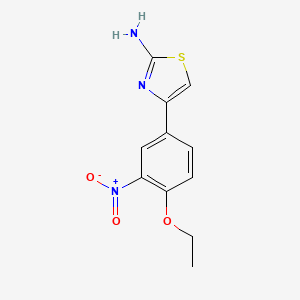
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)